Differential Antimicrobial Potential: MIC Comparison of 4-Bromoindole vs. 5-Bromoindole Scaffolds
The 4-bromo substitution pattern, as found in Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, confers a distinct antimicrobial profile compared to the 5-bromo regioisomer. A study evaluating the inhibitory effects of bromoindoles on enterohemorrhagic E. coli (EHEC) O157:H7 biofilms reported that 4-bromoindole exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL, which is two-fold more potent than the MIC of 200 μg/mL observed for 5-bromoindole . This demonstrates that the position of the bromine atom on the indole ring is not interchangeable and directly impacts biological activity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli O157:H7 |
|---|---|
| Target Compound Data | 100 μg/mL (for 4-bromoindole, representing the core scaffold of the target compound) |
| Comparator Or Baseline | 200 μg/mL (for 5-bromoindole, a common alternative scaffold) |
| Quantified Difference | 2-fold lower MIC for the 4-bromo scaffold, indicating higher potency |
| Conditions | In vitro broth microdilution assay against E. coli O157:H7 biofilms |
Why This Matters
This data provides a quantitative basis for selecting the 4-bromoindole scaffold over the 5-bromoindole alternative when designing or procuring intermediates for antimicrobial research, as it demonstrates a measurable advantage in potency against a clinically relevant pathogen.
